molecular formula C10H10FN5O2 B12804745 Adenosine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro- CAS No. 121850-90-6

Adenosine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro-

Cat. No.: B12804745
CAS No.: 121850-90-6
M. Wt: 251.22 g/mol
InChI Key: ZRZZDWJPUBTIIV-RNFRBKRXSA-N
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Description

3’-Fluoro-2’,3’-dideoxydidehydroadenosine is a synthetic nucleoside analog It is structurally similar to natural nucleosides but contains modifications that enhance its stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-2’,3’-dideoxydidehydroadenosine typically involves multiple steps starting from readily available precursors. One efficient procedure begins with 2,3-O-isopropylidene-d-glyceraldehyde. The key intermediate, 1-O-benzoyl-3E-fluoro-3,4-unsaturated-5,6-di(tert-butyldimethylsilyloxy)-2-hexanone, is obtained through a series of reactions including protection, oxidation, and acetylation . The final steps involve coupling the sugar moiety with various silyl-protected bases, followed by deprotection to yield the target nucleoside .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-2’,3’-dideoxydidehydroadenosine undergoes several types of chemical reactions:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be employed to reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction is crucial for introducing the fluoro group and other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Fluorinating agents such as diethylaminosulfur trifluoride (DAST) are commonly employed.

Major Products

The major products formed from these reactions include various fluorinated nucleoside analogs, which are evaluated for their biological activity, particularly their antiviral properties .

Scientific Research Applications

3’-Fluoro-2’,3’-dideoxydidehydroadenosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Fluoro-2’,3’-dideoxydidehydroadenosine involves its incorporation into viral DNA during replication. This incorporation leads to chain termination, effectively inhibiting viral replication. The compound targets viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Fluoro-2’,3’-dideoxydidehydroadenosine is unique due to its specific structural modifications, which enhance its stability and biological activity compared to other nucleoside analogs. Its ability to inhibit viral replication with minimal cytotoxicity makes it a promising candidate for antiviral therapies .

Properties

CAS No.

121850-90-6

Molecular Formula

C10H10FN5O2

Molecular Weight

251.22 g/mol

IUPAC Name

[(2R,5R)-5-(6-aminopurin-9-yl)-3-fluoro-2,5-dihydrofuran-2-yl]methanol

InChI

InChI=1S/C10H10FN5O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h1,3-4,6-7,17H,2H2,(H2,12,13,14)/t6-,7-/m1/s1

InChI Key

ZRZZDWJPUBTIIV-RNFRBKRXSA-N

Isomeric SMILES

C1=C([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)F

Canonical SMILES

C1=C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)F

Origin of Product

United States

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